tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate

Description

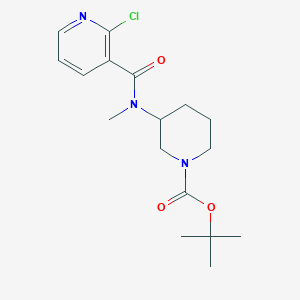

Chemical Structure: The compound features a piperidine ring substituted at the 3-position with a 2-chloro-N-methylnicotinamide group and protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. Its molecular formula is C₁₇H₂₂ClN₃O₃, with a molecular weight of 363.83 g/mol.

Properties

IUPAC Name |

tert-butyl 3-[(2-chloropyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-10-6-7-12(11-21)20(4)15(22)13-8-5-9-19-14(13)18/h5,8-9,12H,6-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHQBIGHGJXNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

tert-Butyl Ester Formation: The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising activity as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study Example :

A recent study demonstrated that derivatives of piperidine compounds, including tert-butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate, showed improved efficacy against certain cancer cell lines compared to their parent compounds. The introduction of the chloro and methylnicotinamido groups was crucial for enhancing cytotoxicity and selectivity toward cancer cells .

Synthesis of Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it valuable in synthetic organic chemistry.

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | DMF, 80°C, 24h | 70 | |

| Alkylation | K2CO3, DMF, 60°C, 12h | 65 | |

| Hydrogenation | Pd/C, H2, room temperature | 85 |

Potential Antiviral Activity

Preliminary studies suggest that compounds similar to this compound may possess antiviral properties. The presence of the chloro group may enhance interaction with viral proteins, potentially inhibiting their function.

Case Study Example :

Research conducted on related piperidine derivatives indicated significant antiviral activity against influenza and other RNA viruses. The mechanism appears to involve the inhibition of viral entry into host cells .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring System Variations

(a) Piperidine vs. Pyrrolidine Derivatives

- tert-Butyl 3-(2-chloro-N-methylnicotinamido) pyrrolidine -1-carboxylate (CAS 1421034-36-7):

- Key Difference : The pyrrolidine ring (5-membered) introduces greater ring strain compared to the 6-membered piperidine in the target compound.

- Impact : Reduced conformational flexibility in pyrrolidine may alter binding affinity in biological systems. Piperidine derivatives generally exhibit better metabolic stability due to lower strain .

(b) Piperidine vs. Azetidine Derivatives

- tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8):

Substituent Variations

(a) Nicotinamide Derivatives

- tert-Butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate: Key Difference: Replaces chloronicotinamide with a pyrrolopyrazine-thiocarbamoyl group. Impact: The bulkier, electron-deficient pyrrolopyrazine may reduce solubility but enhance π-π stacking in enzyme active sites.

(b) Aromatic vs. Aliphatic Substituents

- tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate: Key Difference: Substitutes nicotinamide with a dichloroaniline group. Impact: Dichloroaniline’s aromaticity and halogen atoms enhance hydrophobic interactions but lack the hydrogen-bond acceptor sites present in nicotinamide’s pyridine ring .

Functional Group Modifications

(a) Hydroxy/Ether Groups

- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate :

(b) Amino/Amide Groups

- tert-Butyl 3-((S)-2-aminopropanamido)piperidine-1-carboxylate (CAS 1354023-58-7): Key Difference: Substitutes chloronicotinamide with a primary amine-containing side chain.

Biological Activity

tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H20ClN3O2

- Molecular Weight : 299.78 g/mol

- CAS Number : [Not specified in the sources]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.

- Cholinesterase Inhibition :

- Antioxidant Activity :

- Antimicrobial Activity :

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit cholinesterases suggests applications in neurodegenerative diseases, while its potential antioxidant and antimicrobial properties warrant further investigation.

Q & A

Q. What are the recommended strategies for synthesizing tert-Butyl 3-(2-chloro-N-methylnicotinamido)piperidine-1-carboxylate in a laboratory setting?

The synthesis typically involves multi-step protocols, including:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amine sites during intermediate steps .

- Coupling Reactions : Amide bond formation between nicotinamide derivatives and piperidine intermediates under conditions optimized for minimal side reactions (e.g., using carbodiimide coupling agents) .

- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate high-purity products . Key challenges include managing steric hindrance from the tert-butyl group and ensuring regioselectivity during chlorination.

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and assess stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns consistent with chlorine .

- HPLC : Reverse-phase chromatography with UV detection to quantify purity (>95% typically required for research use) . Cross-validation using multiple techniques is essential to resolve ambiguities, such as overlapping peaks in NMR .

Q. What safety precautions are necessary when handling this compound?

- Hazard Classification : Classified under acute toxicity (oral, dermal, inhalation; Category 4) based on structural analogs .

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound?

- Kinase Inhibition Assays : Measure IC values using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to evaluate selectivity against kinase targets .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) and thermodynamics .

- Cellular Models : Dose-response studies in cell lines to assess cytotoxicity and pathway modulation (e.g., Western blotting for downstream targets) .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

| Compound | Key Substituent | Impact on Activity |

|---|---|---|

| tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | Bromophenyl | Increased lipophilicity; altered binding kinetics |

| tert-Butyl 4-(trifluoromethyl)phenylpiperazine | Trifluoromethyl | Enhanced metabolic stability but reduced solubility |

| tert-Butyl 3-(pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | Pyridinylmethyl | Improved selectivity for GPCR targets |

| The 2-chloro-N-methylnicotinamido group in the target compound enhances hydrogen bonding with active sites, as shown in docking studies . |

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve structures from high-resolution data (<1.0 Å resolution) .

- Twinned Data Handling : Employ SHELXD for structure solution in cases of crystal twinning .

- Validation Tools : Check geometric accuracy with PLATON and CCDC Mercury .

Q. How should researchers address contradictions in spectral or bioactivity data?

- Analytical Cross-Check : Re-run NMR/LC-MS under standardized conditions to rule out solvent or impurity effects .

- Batch Variability : Compare multiple synthesis batches to identify inconsistencies in reaction conditions (e.g., temperature, catalyst loading) .

- Orthogonal Assays : Validate bioactivity using both cell-free and cell-based systems to confirm target engagement .

Q. What are the stability and reactivity profiles under varying experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.